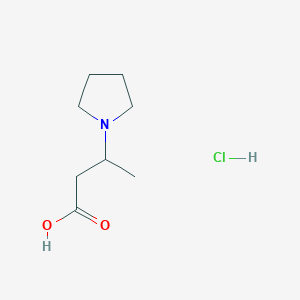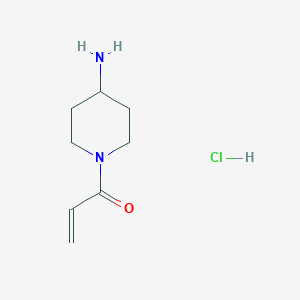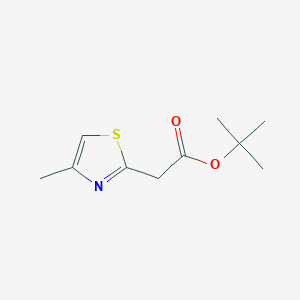
3-(1-Pyrrolidinyl)butansäure-Hydrochlorid
Übersicht
Beschreibung
3-(1-Pyrrolidinyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Pyrrolidinyl)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Pyrrolidinyl)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemie
Biochemiker könnten 3-(1-Pyrrolidinyl)butansäure-Hydrochlorid als Baustein für die Synthese komplexerer Moleküle untersuchen. Seine potenzielle Rolle bei der Modulation der Neurotransmitterfreisetzung macht es zu einem Kandidaten für die Untersuchung von synaptischer Plastizität und Gedächtnisbildung .
Medizinische Chemie
Medizinische Chemiker nutzen This compound bei der Entwicklung neuer Verbindungen mit biologischer Aktivität. Der Pyrrolidinring, der in der Verbindung vorhanden ist, ist ein häufiges Merkmal in vielen biologisch aktiven Molekülen, was ihn zu einem wertvollen Gerüst für die Medikamentenentwicklung macht .
Analytische Chemie
In der analytischen Chemie kann This compound als Referenzverbindung oder Standard in der chromatographischen Analyse und Massenspektrometrie verwendet werden. Es hilft bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen .
Organische Synthese
Diese Verbindung dient als Zwischenprodukt in der organischen Synthese, insbesondere bei der Konstruktion stickstoffhaltiger Heterocyclen. Seine Reaktivität aufgrund des Pyrrolidinrings macht es zu einem vielseitigen Reagenz für die Herstellung einer Vielzahl organischer Moleküle .
Chemieingenieurwesen
Im Chemieingenieurwesen könnte This compound auf seine Eigenschaften bei der Prozessoptimierung untersucht werden, wie z. B. Löslichkeit, Reaktivität und Stabilität unter verschiedenen Bedingungen, die für die großtechnische Produktion entscheidend sind .
Eigenschaften
IUPAC Name |
3-pyrrolidin-1-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(6-8(10)11)9-4-2-3-5-9;/h7H,2-6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFPBIPWPXYVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)
![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)



![4-[(Tert-butylamino)methyl]phenol hydrochloride](/img/structure/B1372018.png)






amine dihydrochloride](/img/structure/B1372028.png)

